5-(Hydroxymethyl)piperidine-3,4-diol

Gaucher disease pharmacological chaperone β-glucocerebrosidase

5-(Hydroxymethyl)piperidine-3,4-diol, also known as isofagomine (specifically the (3R,4R,5R)-stereoisomer) and designated Afegostat (USAN/INN), is a polyhydroxylated piperidine iminosugar that functions as a potent, competitive inhibitor of acid β-glucosidase (GCase; lysosomal acid glucosylceramidase). This compound acts as a pharmacological chaperone, specifically and reversibly binding to the GCase active site in the endoplasmic reticulum to stabilize the native enzyme conformation and enhance lysosomal trafficking.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Cat. No. B1231947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Hydroxymethyl)piperidine-3,4-diol
Synonyms4-epi-isofagomine
5-hydroxymethyl-3,4-piperidinediol
iso-fagomine
isofagomine
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1C(C(C(CN1)O)O)CO
InChIInChI=1S/C6H13NO3/c8-3-4-1-7-2-5(9)6(4)10/h4-10H,1-3H2
InChIKeyQPYJXFZUIJOGNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Hydroxymethyl)piperidine-3,4-diol: Pharmacological Chaperone and Potent Glycosidase Inhibitor for Lysosomal Storage Disorder Research


5-(Hydroxymethyl)piperidine-3,4-diol, also known as isofagomine (specifically the (3R,4R,5R)-stereoisomer) and designated Afegostat (USAN/INN), is a polyhydroxylated piperidine iminosugar that functions as a potent, competitive inhibitor of acid β-glucosidase (GCase; lysosomal acid glucosylceramidase) [1]. This compound acts as a pharmacological chaperone, specifically and reversibly binding to the GCase active site in the endoplasmic reticulum to stabilize the native enzyme conformation and enhance lysosomal trafficking [2]. With the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol, isofagomine has advanced to clinical investigation (Phase 2) for the treatment of Gaucher disease and related lysosomal storage disorders, and has been granted orphan drug status by the European Medicines Agency [3].

5-(Hydroxymethyl)piperidine-3,4-diol: Why Stereochemical Purity and Hydroxylation Pattern Are Non-Negotiable


Generic substitution among 5-(hydroxymethyl)piperidine-3,4-diol stereoisomers or related piperidine iminosugars is not scientifically viable. Systematic structure-activity relationship (SAR) studies demonstrate that the (3R,4R,5R) configuration is essential for achieving submicromolar inhibitory potency against target enzymes; epimerization at any single stereocenter results in a loss of potency ranging from 150-fold to over 280-fold [1]. Furthermore, the presence and spatial orientation of all three hydroxyl groups are non-negotiable—derivatives lacking any hydroxyl, bearing additional hydroxyls, or undergoing N-substitution invariably exhibit substantially reduced activity (IC50 values degrading from submicromolar to 1-100 μM range) [2]. Consequently, procurement decisions cannot rely on stereoisomer mixtures, racemates, or structurally analogous iminosugars when consistent, reproducible enzymatic inhibition or pharmacological chaperone activity is required.

5-(Hydroxymethyl)piperidine-3,4-diol: Quantified Differentiation Data for Scientific Procurement


Isofagomine (3R,4R,5R) vs. Fagomine: 286-Fold Superior GCase Inhibition for Lysosomal Storage Disorder Models

Isofagomine (the (3R,4R,5R)-isomer of 5-(hydroxymethyl)piperidine-3,4-diol) demonstrates 286-fold greater inhibitory potency against liver glycogen phosphorylase (GP) compared to its structural analogue fagomine (the (2R,3R,4R)-2-hydroxymethylpiperidine-3,4-diol analogue). This difference translates into functional superiority in cellular models [1]. Additional data from BindingDB shows that isofagomine inhibits human lysosomal β-glucosidase (GCase) with a Ki of 1.70 nM, confirming its high-affinity target engagement [2].

Gaucher disease pharmacological chaperone β-glucocerebrosidase lysosomal storage disorder enzyme replacement therapy

Stereoisomer Potency Comparison: (3R,4R,5R)-Isofagomine vs. 5-epi-Isofagomine and L-Isofagomine

The stereochemical configuration of 5-(hydroxymethyl)piperidine-3,4-diol is a critical determinant of biological activity. Systematic SAR studies reveal that epimerization at C5 (yielding 5-epi-isofagomine, the (3R,4R,5S)-isomer) reduces β-glucosidase inhibitory potency by approximately 65-fold relative to the parent (3R,4R,5R)-isomer [1]. More dramatically, the fully enantiomeric L-isofagomine ((3S,4S,5S)-isomer) exhibits over 5000-fold lower potency against human β-glucocerebrosidase [2].

stereochemistry-activity relationship β-glucosidase inhibition enantioselectivity iminosugar pharmacology drug discovery

Dual-Target Pharmacological Activity: Isofagomine Inhibition of Glycogen Phosphorylase with Cellular Functional Validation

Beyond its well-characterized activity as a GCase pharmacological chaperone, isofagomine demonstrates potent and functionally validated inhibition of glycogen phosphorylase (GP), establishing its utility in metabolic disease research. Isofagomine inhibits liver glycogen phosphorylase a with an IC50 range of 0.4–1.2 μM [1]. Critically, this biochemical inhibition translates to cellular efficacy: in cultured hepatocytes, isofagomine prevents both basal and glucagon-stimulated glycogen degradation with IC50 values of 2–3 μM [2].

glycogen metabolism glycogen phosphorylase metabolic disease hepatocyte assay diabetes research

Pharmacological Chaperone Activity: Isofagomine Stabilizes Mutant GCase and Restores Lysosomal Trafficking

Isofagomine functions as a pharmacological chaperone for misfolded GCase variants associated with Gaucher disease, a property that distinguishes it from other iminosugars that act solely as inhibitors. Structural studies confirm that isofagomine binds to the GCase active site and stabilizes the native enzyme conformation in the neutral pH environment of the endoplasmic reticulum, thereby rescuing ER retention and restoring lysosomal trafficking [1]. Functional validation demonstrates increased GCase activity in cell lysates and restored trafficking in cells harboring the N370S mutant GCase [2]. This chaperone activity has also been confirmed for the L444P mutant form of β-glucosidase [3].

pharmacological chaperone protein folding N370S mutation L444P mutation endoplasmic reticulum retention

N-Substitution SAR: Parent Isofagomine Outperforms All N-Alkyl and N-Arylalkyl Derivatives

Extensive SAR evaluation of N-substituted isofagomine derivatives reveals that any N-modification of the piperidine nitrogen consistently reduces inhibitory potency relative to the unsubstituted parent compound. Simple alkyl, arylalkyl, and benzoylmethyl substituents yield derivatives with IC50 values ranging from 1 to 100 μM—representing a 1.4-fold to 140-fold loss in activity compared to the parent isofagomine [1].

structure-activity relationship N-substituted derivatives glycogen phosphorylase inhibition lead optimization medicinal chemistry

Therapeutic Development Differentiation: Orphan Drug Designation and Clinical Advancement to Phase 2

Isofagomine (as isofagomine tartrate; Afegostat) has achieved clinical and regulatory milestones that distinguish it from structurally related but developmentally immature iminosugars. The compound has been granted orphan drug designation by the European Medicines Agency for Gaucher disease and has advanced to Phase 2 clinical evaluation [1]. Development programs have investigated its application in Gaucher disease and, more recently, Parkinson's disease in the context of GBA mutation-associated pathology [2].

orphan drug clinical trial Gaucher disease Parkinson's disease drug development

5-(Hydroxymethyl)piperidine-3,4-diol: Validated Research Applications Based on Quantitative Evidence


Gaucher Disease Drug Discovery: Pharmacological Chaperone Screening and Validation

The (3R,4R,5R)-isomer of 5-(hydroxymethyl)piperidine-3,4-diol serves as a benchmark pharmacological chaperone for acid β-glucosidase (GCase) in Gaucher disease research. With a Ki of 1.70 nM against human GCase and validated restoration of lysosomal trafficking in N370S and L444P mutant fibroblasts, this compound enables reproducible screening of novel chaperone candidates and mechanistic studies of enzyme stabilization [1]. The orphan drug designation and Phase 2 clinical data provide a regulatory and pharmacokinetic reference framework for translational programs [2].

Glycogen Metabolism Studies: Potent Glycogen Phosphorylase Inhibition in Cellular Models

Isofagomine offers a dual-target tool compound for metabolic disease research, demonstrating potent inhibition of glycogen phosphorylase (IC50 = 0.4–1.2 μM) that translates to functional suppression of glucagon-stimulated glycogenolysis in cultured hepatocytes (IC50 = 2–3 μM) [1]. This cellular activity—absent in fagomine and other weaker iminosugar analogues—makes isofagomine suitable for investigating hepatic glucose output mechanisms and validating glycogen phosphorylase as a therapeutic target in type 2 diabetes [2].

Stereochemistry-Activity Relationship (SAR) Studies of Iminosugar Scaffolds

The availability of multiple stereochemically defined isomers of 5-(hydroxymethyl)piperidine-3,4-diol—including the (3R,4R,5R)-isomer (Ki = 1.70 nM), 5-epi-isofagomine (Ki = 0.11 μM), and L-isofagomine (IC50 = 8.7 μM)—enables systematic SAR investigations of how stereochemical configuration influences β-glucosidase binding affinity and chaperone activity [1]. The 65-fold to >5000-fold potency differences between stereoisomers provide a defined dynamic range for computational docking studies and rational design of next-generation iminosugar therapeutics [2].

Parkinson's Disease Research: GBA Mutation-Associated Pathology Models

With recent expansion of clinical investigation into Parkinson's disease in the context of GBA mutations, isofagomine provides a tool compound for studying the intersection of lysosomal dysfunction and α-synuclein pathology [1]. The established high-affinity binding to GCase (Ki = 1.70 nM) and chaperone-mediated stabilization of mutant enzyme variants support investigations into how restoring GCase activity may attenuate α-synuclein aggregation and dopaminergic neurodegeneration [2].

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